molecular formula C25H22N2O4S B281513 N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide

N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide

Número de catálogo: B281513
Peso molecular: 446.5 g/mol
Clave InChI: SQLGCWLLNKLSNL-VYIQYICTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide, also known as DASA-58, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 is a selective inhibitor of the calcium-activated chloride channel TMEM16A, which is involved in various physiological processes such as smooth muscle contraction, neuronal excitability, and secretion.

Mecanismo De Acción

N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide exerts its pharmacological effects by selectively inhibiting the calcium-activated chloride channel TMEM16A. This channel is involved in various physiological processes such as smooth muscle contraction, neuronal excitability, and secretion. By inhibiting TMEM16A, this compound reduces chloride ion influx and thus modulates the membrane potential and intracellular calcium concentration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of chloride ion influx, the modulation of membrane potential and intracellular calcium concentration, the relaxation of smooth muscle cells, and the reduction of mucus viscosity. These effects make this compound a promising therapeutic agent for the treatment of various diseases such as cystic fibrosis, asthma, and hypertension.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is its selectivity for the calcium-activated chloride channel TMEM16A, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the research and development of N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential therapeutic applications of this compound in other diseases such as cancer and neurological disorders should be explored. Finally, the development of more potent and selective inhibitors of TMEM16A could provide new opportunities for the treatment of various diseases.

Métodos De Síntesis

The synthesis of N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide involves a multistep procedure that starts with the reaction of 4-methoxybenzenesulfonyl chloride with 2,4-dimethylaniline to yield N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide. This intermediate is then reacted with 3-formyl-4-hydroxy-2-naphthoic acid in the presence of a base to form the final product, this compound.

Aplicaciones Científicas De Investigación

N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cystic fibrosis, asthma, and hypertension. In cystic fibrosis, this compound has been shown to restore the function of the defective chloride channel, thus improving the hydration of airway surfaces and reducing mucus viscosity. In asthma, this compound has been found to inhibit bronchoconstriction and airway hyperresponsiveness. In hypertension, this compound has been shown to relax vascular smooth muscle cells and lower blood pressure.

Propiedades

Fórmula molecular

C25H22N2O4S

Peso molecular

446.5 g/mol

Nombre IUPAC

(NZ)-N-[3-(2,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C25H22N2O4S/c1-16-8-13-22(17(2)14-16)26-24-15-23(20-6-4-5-7-21(20)25(24)28)27-32(29,30)19-11-9-18(31-3)10-12-19/h4-15,26H,1-3H3/b27-23-

Clave InChI

SQLGCWLLNKLSNL-VYIQYICTSA-N

SMILES isomérico

CC1=CC(=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=C4C2=O)C

SMILES

CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C

SMILES canónico

CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.